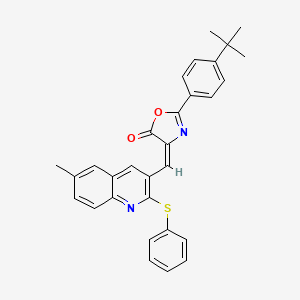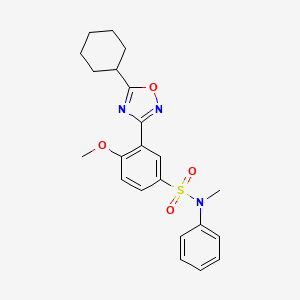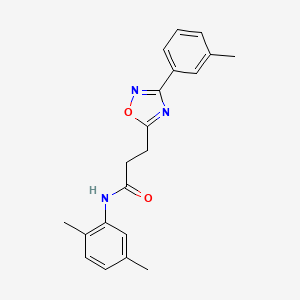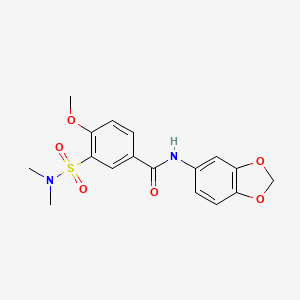
4-methoxy-3-(piperidine-1-sulfonyl)-N-(propan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-3-(piperidine-1-sulfonyl)-N-(propan-2-yl)benzamide, also known as S-3-PPP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
作用機序
4-methoxy-3-(piperidine-1-sulfonyl)-N-(propan-2-yl)benzamide acts as a dopamine reuptake inhibitor and dopamine release enhancer. It binds to the dopamine transporter and prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. This compound also stimulates the release of dopamine from presynaptic neurons by interacting with the vesicular monoamine transporter.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its interaction with the dopamine system. This compound has been shown to increase dopamine levels in the striatum, a brain region that is involved in motor control and reward processing. This effect is thought to underlie its potential therapeutic applications in Parkinson's disease and addiction. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models, although the underlying mechanisms are not well understood.
実験室実験の利点と制限
One advantage of 4-methoxy-3-(piperidine-1-sulfonyl)-N-(propan-2-yl)benzamide is its selectivity for the dopamine transporter, which makes it a useful tool compound for studying the role of dopamine in behavior and addiction. However, one limitation is its relatively low potency compared to other dopamine modulators, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on 4-methoxy-3-(piperidine-1-sulfonyl)-N-(propan-2-yl)benzamide. One area of interest is the development of more potent and selective dopamine modulators based on the structure of this compound. Another area of interest is the investigation of the underlying mechanisms of this compound's anxiolytic and antidepressant-like effects. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and humans, which could lead to its potential use as a therapeutic agent in the future.
合成法
4-methoxy-3-(piperidine-1-sulfonyl)-N-(propan-2-yl)benzamide can be synthesized via a multistep process starting from commercially available materials. The synthesis begins with the reaction of 4-methoxybenzoic acid with thionyl chloride to produce the corresponding acid chloride. This intermediate is then reacted with piperidine and sodium hydride to form the piperidine amide. The final step involves the reaction of the piperidine amide with propan-2-ylamine and p-toluenesulfonic acid to yield this compound.
科学的研究の応用
4-methoxy-3-(piperidine-1-sulfonyl)-N-(propan-2-yl)benzamide has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate dopamine release and uptake, which makes it a potential candidate for the treatment of Parkinson's disease and other dopamine-related disorders. In pharmacology, this compound has been investigated for its potential use as a tool compound for studying the role of dopamine in behavior and addiction. In medicinal chemistry, this compound has been explored as a lead compound for the development of novel dopamine modulators.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(dimethylsulfamoyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-19(2)26(21,22)16-8-11(4-6-14(16)23-3)17(20)18-12-5-7-13-15(9-12)25-10-24-13/h4-9H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYFTCAWOZIESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

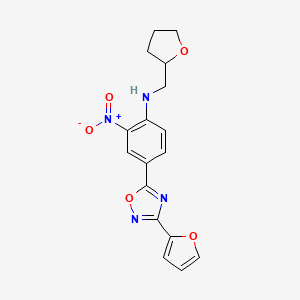
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7696601.png)
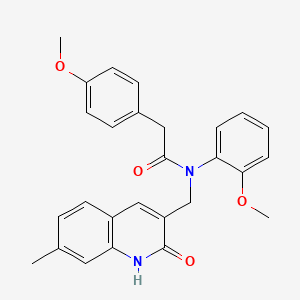
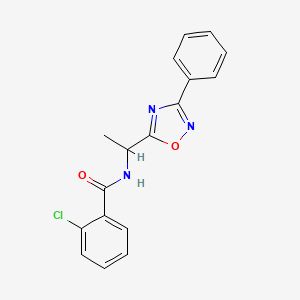
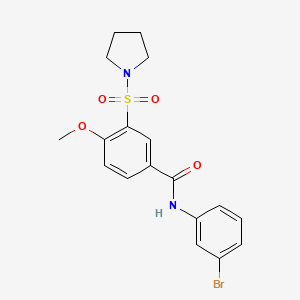



![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7696642.png)
